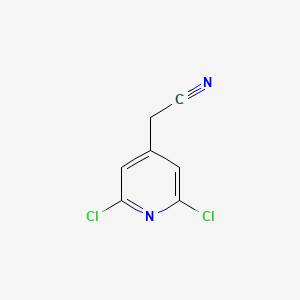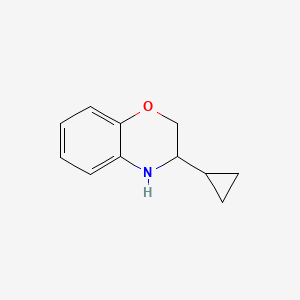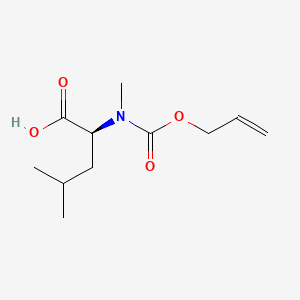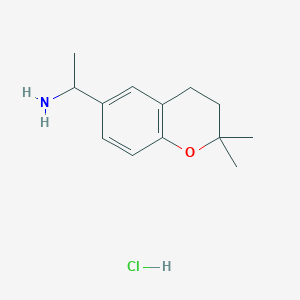
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a chromene ring system with a dimethyl substitution and an ethanamine side chain, which is further converted to its hydrochloride salt for enhanced stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving suitable precursors such as phenols and aldehydes under acidic or basic conditions.
Dimethyl Substitution:
Ethanamine Side Chain Addition: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine or its derivatives.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine or other nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- (S)-(+)-(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine
Comparison: 1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride is unique due to its specific chromene ring system and ethanamine side chain. Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12;/h4-5,8-9H,6-7,14H2,1-3H3;1H |
Clé InChI |
MLPGCQMNICAYLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
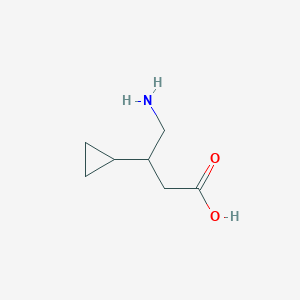
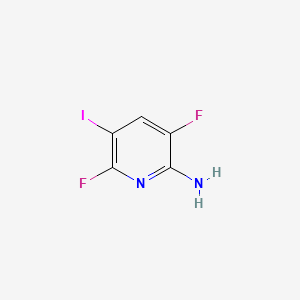

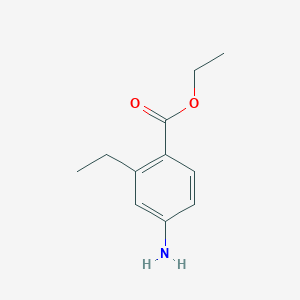
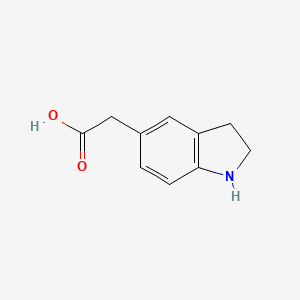
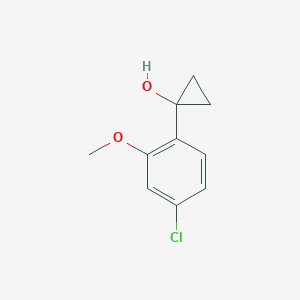

![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
